3-Methyl-4-(4-methylphenyl)but-3-en-1-ol
Description
Properties
CAS No. |
868747-99-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
3-methyl-4-(4-methylphenyl)but-3-en-1-ol |
InChI |
InChI=1S/C12H16O/c1-10-3-5-12(6-4-10)9-11(2)7-8-13/h3-6,9,13H,7-8H2,1-2H3 |
InChI Key |
QSLWKIMELACTRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C)CCO |
Origin of Product |
United States |
Preparation Methods
3-Methyl-4-(4-methylphenyl)but-3-en-1-ol can be synthesized through the allylation of 4-methylbenzaldehyde using potassium allyltrifluoroborate in the presence of 18-crown-6 . Another method involves the Prins cyclization of 4-methylbenzaldehyde with cellulose-sulfonic acid to form the corresponding tetrahydropyran-4-ol . Industrial production methods typically involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-(4-methylphenyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-4-(4-methylphenyl)but-3-en-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. For example, it can undergo Prins cyclization to form tetrahydropyran-4-ol, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Compound A : (Z)-3-Methyl-4-(2-nitrophenyl)-4-phenylbut-3-en-1-ol
- Structure : Differs by a nitro group (electron-withdrawing) at the 2-position of the phenyl ring and an additional phenyl substituent.
- Synthesis: Synthesized via a two-step reaction (31% yield), leveraging Mitsunobu chemistry for amine protection. The nitro group introduces steric and electronic challenges, reducing yield compared to analogs without nitro substituents.
Compound B : (R)-1-(4-Methylphenyl)but-3-en-1-ol
- Structure : The 4-methylphenyl group is at position 1 instead of position 4, altering the conjugation pattern.
- Synthesis : Achieved in 77% yield via silica gel chromatography, indicating higher efficiency than nitro-substituted analogs. The stereochemistry (R-configuration) is critical for enantioselective applications.
- Optical Properties: Exhibits 94% enantiomeric excess (ee), suggesting superior chiral stability compared to non-stereospecific derivatives .
Compound C : 1-(4-Methoxyphenyl)but-3-en-1-ol
- Structure : Methoxy group (electron-donating) replaces the methyl group on the phenyl ring.
- Electronic Effects: The methoxy group increases electron density on the aromatic ring, enhancing resonance stabilization and altering acidity (pKa ~10–12 for phenolic analogs).
- Applications : Useful in photochemical reactions due to extended conjugation, unlike the methyl-substituted counterpart.
Compound D : 1-(4-Chlorophenyl)but-3-en-1-ol
- Structure : Chlorine (electron-withdrawing) at the 4-position of the phenyl ring.
- Reactivity : The chloro substituent directs electrophilic substitution reactions to the meta position. Its higher molecular weight (MW = 184.6 g/mol) compared to the methyl analog (MW = 176.2 g/mol) affects solubility in polar solvents.
Physical and Chemical Properties
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